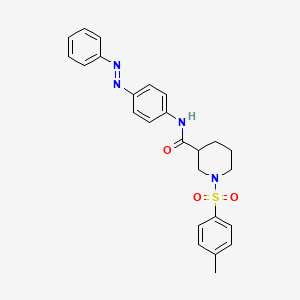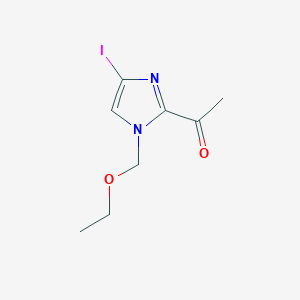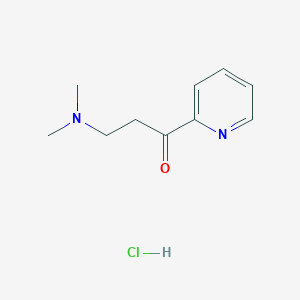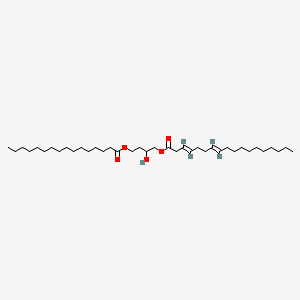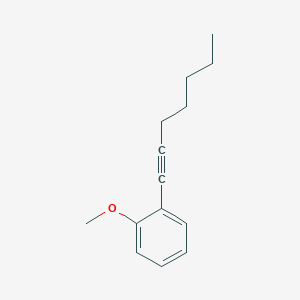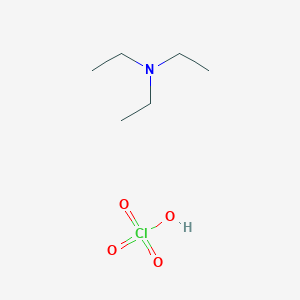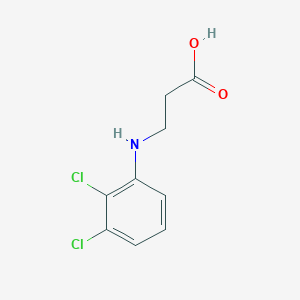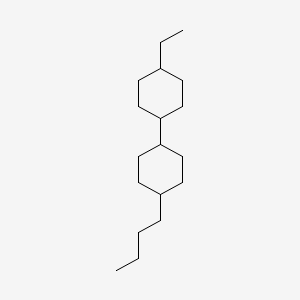
1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bicyclohexyl, 4-butyl-4’-ethyl- is an organic compound with the molecular formula C18H34This compound is characterized by the presence of two cyclohexyl rings connected by a single bond, with butyl and ethyl substituents on the fourth carbon of each ring .
Preparation Methods
The synthesis of 1,1’-Bicyclohexyl, 4-butyl-4’-ethyl- can be achieved through various synthetic routes. One common method involves the alkylation of bicyclohexyl with butyl and ethyl halides under specific reaction conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1,1’-Bicyclohexyl, 4-butyl-4’-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Scientific Research Applications
1,1’-Bicyclohexyl, 4-butyl-4’-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Bicyclohexyl, 4-butyl-4’-ethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1,1’-Bicyclohexyl, 4-butyl-4’-ethyl- can be compared with other similar compounds such as:
1,1’-Bicyclohexyl, 4-butyl-4’-vinyl-: This compound has a vinyl group instead of an ethyl group, leading to different chemical properties and reactivity.
1,1’-Bicyclohexyl, 4-ethyl-4’-propyl-: This compound has a propyl group instead of a butyl group, which affects its physical and chemical characteristics. The uniqueness of 1,1’-Bicyclohexyl, 4-butyl-4’-ethyl- lies in its specific substituents, which confer distinct properties and applications.
Properties
CAS No. |
96624-42-9 |
|---|---|
Molecular Formula |
C18H34 |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
1-butyl-4-(4-ethylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C18H34/c1-3-5-6-16-9-13-18(14-10-16)17-11-7-15(4-2)8-12-17/h15-18H,3-14H2,1-2H3 |
InChI Key |
DGDNPGNJFCSFSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


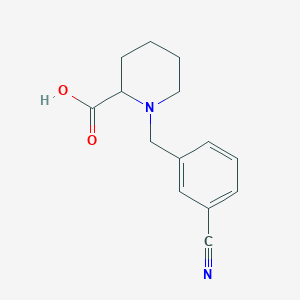
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14133176.png)
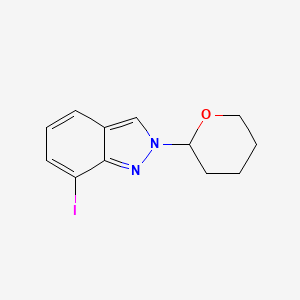

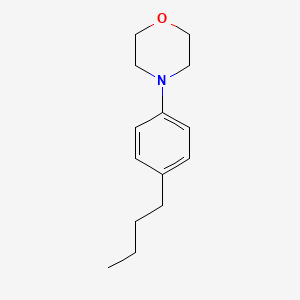
![N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine](/img/structure/B14133191.png)

